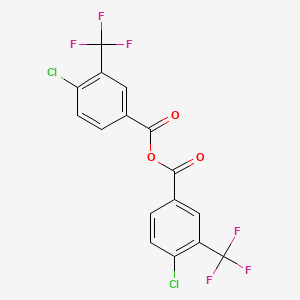
4-Chloro-3-trifluoromethylbenzoic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-trifluoromethylbenzoic anhydride is a chemical compound with the molecular formula C16H6Cl2F6O3 and a molecular weight of 431.11 g/mol . It is primarily used in research and development settings, particularly in the field of organic chemistry. This compound is known for its unique chemical properties, which make it valuable for various scientific applications.
準備方法
The synthesis of 4-Chloro-3-trifluoromethylbenzoic anhydride typically involves the reaction of 4-Chloro-3-trifluoromethylbenzoic acid with a dehydrating agent. Common dehydrating agents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize yield and purity.
化学反応の分析
4-Chloro-3-trifluoromethylbenzoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-Chloro-3-trifluoromethylbenzoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, toluene), and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
科学的研究の応用
4-Chloro-3-trifluoromethylbenzoic anhydride is utilized in various scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.
Material Science: Investigated for its potential use in the creation of novel materials with unique properties.
Chemical Biology: Utilized in studies involving enzyme inhibition and protein modification.
作用機序
The mechanism of action of 4-Chloro-3-trifluoromethylbenzoic anhydride involves its reactivity as an electrophile. In reactions such as acylation, the compound reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters. The electrophilic carbonyl carbon is attacked by the nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
類似化合物との比較
4-Chloro-3-trifluoromethylbenzoic anhydride can be compared with other similar compounds, such as:
4-Chloro-3-trifluoromethylbenzoic acid: The parent acid of the anhydride.
4-Chloro-3-trifluoromethylbenzoyl chloride: Another acylating agent with similar reactivity.
4-Chloro-3-trifluoromethylbenzoic ester: Formed by the reaction of the anhydride with alcohols.
The uniqueness of this compound lies in its ability to act as a versatile acylating agent, making it valuable for various synthetic applications.
特性
CAS番号 |
1186194-96-6 |
|---|---|
分子式 |
C16H6Cl2F6O3 |
分子量 |
431.1 g/mol |
IUPAC名 |
[4-chloro-3-(trifluoromethyl)benzoyl] 4-chloro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H6Cl2F6O3/c17-11-3-1-7(5-9(11)15(19,20)21)13(25)27-14(26)8-2-4-12(18)10(6-8)16(22,23)24/h1-6H |
InChIキー |
BGYYITZPEBFGQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)OC(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


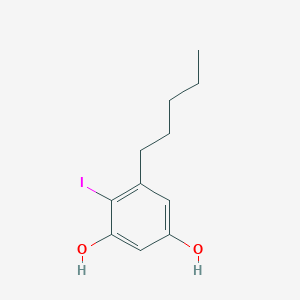
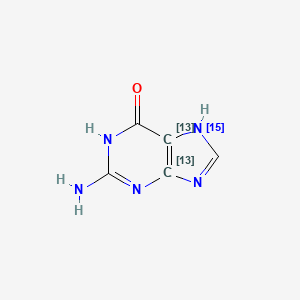
![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
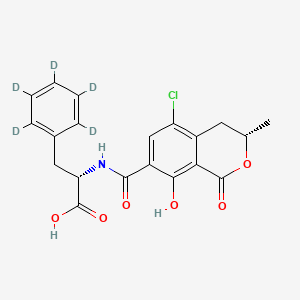
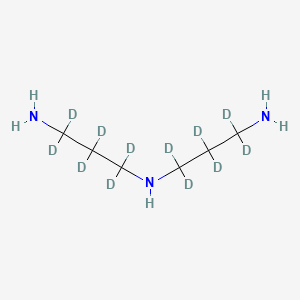
![(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13446427.png)
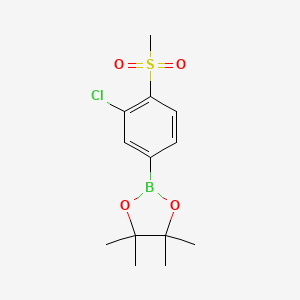
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]-thioureido}-ethyl)-thiourea](/img/structure/B13446433.png)

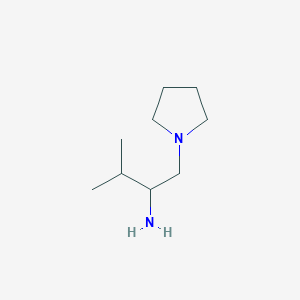
![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)
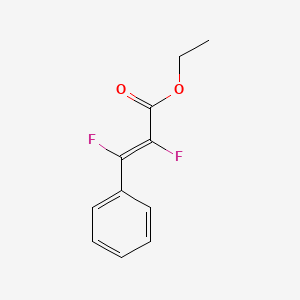
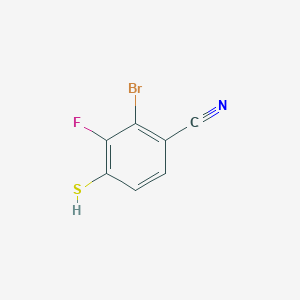
![(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide](/img/structure/B13446472.png)
